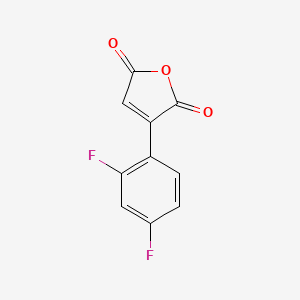

3-(2,4-Difluorophenyl)furan-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H4F2O3 |

|---|---|

Molecular Weight |

210.13 g/mol |

IUPAC Name |

3-(2,4-difluorophenyl)furan-2,5-dione |

InChI |

InChI=1S/C10H4F2O3/c11-5-1-2-6(8(12)3-5)7-4-9(13)15-10(7)14/h1-4H |

InChI Key |

OCKADCIWDUOBFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=O)OC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2,4 Difluorophenyl Furan 2,5 Dione and Analogous Furan 2,5 Dione Structures

Strategies for Furan-2,5-dione Ring Construction

The formation of the furan-2,5-dione skeleton can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These strategies primarily revolve around the cyclization of acyclic precursors.

Cyclization Reactions for Furan-2,5-dione Formation

Cyclization reactions represent the most direct approach to constructing the furan-2,5-dione ring. A prominent method is the Paal-Knorr synthesis, which involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds to form the furan (B31954) ring. pharmaguideline.comfirsthope.co.in While traditionally used for furan synthesis, modifications of this approach can yield furanone derivatives.

Another classical approach is the Feist-Benary synthesis, which constructs the furan ring from the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of a base. firsthope.co.in More contemporary methods have expanded the toolbox for furan ring synthesis, including transition metal-catalyzed cyclizations. For instance, cobalt(II) complexes have been shown to effectively catalyze the metalloradical cyclization of α-diazocarbonyls with alkynes, providing a pathway to highly functionalized furans under mild and neutral conditions. nih.govorganic-chemistry.org This method is noted for its wide substrate scope and high degree of functional group tolerance. nih.gov

| Cyclization Method | Precursors | Key Reagents/Conditions | Outcome |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₃PO₄, p-TsOH) | Substituted furans/furanones |

| Feist-Benary Synthesis | α-Haloketone, β-Dicarbonyl compound | Base (e.g., pyridine, ammonia) | Substituted furans |

| Metalloradical Cyclization | α-Diazocarbonyls, Terminal alkynes | Cobalt(II) porphyrin complexes | Polyfunctionalized furans |

Palladium-Catalyzed Cross-Coupling Approaches for Substituted Furan-2,5-diones

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of substituted heterocycles, including furan-2,5-diones. boisestate.edu These methods often start with a pre-formed furanone core bearing a leaving group (such as a halide or triflate) that can participate in coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a popular choice, utilizing boronic acids as coupling partners. boisestate.eduresearchgate.net This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. boisestate.edu For example, 4-tosyl-2(5H)-furanone has been successfully coupled with various boronic acids to generate 4-substituted 2(5H)-furanones. researchgate.net Similarly, Heck reactions, which couple olefins with aryl halides, provide another avenue for functionalizing the furanone ring. mdpi.comorganic-chemistry.org

These palladium-catalyzed methods are particularly effective for introducing functional groups into the furan core, allowing for the synthesis of complex derivatives. mdpi.com

Acid-Mediated Intramolecular Cyclization Pathways from 1,4-Dicarbonyl Precursors

The acid-mediated intramolecular cyclization of 1,4-dicarbonyl compounds, the cornerstone of the Paal-Knorr synthesis, remains a fundamental and widely used strategy for building the furan ring system. pharmaguideline.comfirsthope.co.in This reaction proceeds via the protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the second carbonyl, and subsequent dehydration to yield the aromatic furan ring. scilit.com

The versatility of this method lies in the accessibility of various substituted 1,4-dicarbonyl precursors, which allows for the synthesis of correspondingly substituted furans. For the synthesis of a 3-aryl-furan-2,5-dione, a plausible precursor would be a 2-aryl-3-oxosuccinic acid derivative. The acid catalyst facilitates the enolization and subsequent cyclization/dehydration cascade to furnish the target furan-2,5-dione structure.

Introduction of the 2,4-Difluorophenyl Substituent

The incorporation of the 2,4-difluorophenyl moiety can be achieved either by starting with a precursor that already contains this group or by attaching it to a pre-formed furan-2,5-dione ring.

Precursor Functionalization Strategies for Aryl-Substituted Furan-2,5-diones

This "convergent" strategy involves synthesizing an acyclic precursor that already bears the desired 2,4-difluorophenyl substituent. This functionalized precursor is then subjected to a cyclization reaction to form the final heterocyclic product.

One such approach involves the reaction of phenacyl bromides (or in this case, a 2,4-difluorophenacyl bromide) with diethylphosphono acetic acid. This is followed by an intramolecular Horner-Emmons-type cyclization to yield 4-aryl-substituted 2(5H)-furanones. researchgate.net This method allows for the construction of the furanone ring with the aryl group already in place.

Alternatively, a suitably substituted 1,4-dicarbonyl compound containing the 2,4-difluorophenyl group could be synthesized and then cyclized using acid-mediated conditions as described in the Paal-Knorr synthesis. firsthope.co.inscilit.com

| Strategy | Example Precursors | Reaction Type | Product |

| Horner-Emmons Cyclization | 2,4-Difluorophenacyl bromide, Diethylphosphono acetic acid | Intramolecular Wittig-type reaction | 4-(2,4-Difluorophenyl)-2(5H)-furanone |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl with a pendant 2,4-difluorophenyl group | Acid-catalyzed cyclization/dehydration | 3-(2,4-Difluorophenyl)furan |

Direct Arylation Methods in Furan-2,5-dione Synthesis

Direct arylation is an increasingly important strategy that involves the formation of a carbon-carbon bond between two C-H bonds, typically catalyzed by a transition metal like palladium. mdpi.comscispace.com This approach avoids the need for pre-functionalized starting materials (like halides or organometallics), making it a more atom-economical process.

In the context of furan-2,5-dione synthesis, direct arylation would involve the coupling of a furan-2,5-dione with a 1,3-difluorobenzene derivative. Palladium catalysts are often employed to facilitate the regioselective C-H activation of the furanone ring, followed by coupling with the aryl partner. researchgate.netresearchgate.net While the electron-deficient nature of the furan-2,5-dione ring can present challenges for electrophilic palladation pathways, the development of specialized ligand and catalyst systems has enabled direct arylation on a wide variety of heteroarenes. researchgate.net This method offers a powerful and direct route to aryl-substituted furan-2,5-diones.

Enhanced Synthetic Techniques and Green Chemistry Protocols

The development of advanced synthetic methodologies for furan-2,5-dione structures, including 3-(2,4-Difluorophenyl)furan-2,5-dione, is increasingly guided by the principles of green chemistry. These approaches aim to enhance reaction efficiency, reduce waste, and minimize the use of hazardous substances. Key advancements in this area include the application of microwave irradiation and the implementation of solvent-free reaction conditions, which offer significant advantages over traditional synthetic routes.

Microwave-Assisted Synthetic Approaches for Dione (B5365651) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and enhanced reaction kinetics. The use of microwave irradiation has been successfully applied to the synthesis of a variety of furan and indole derivatives.

Research into the synthesis of furan derivatives demonstrates the broad applicability and benefits of this technique. For instance, the one-pot synthesis of 2,5-dimethylfuran (B142691) (DMF) from glucose-rich bamboo hydrolysate was effectively carried out using microwave heating technology, highlighting its utility in biomass conversion. cbiore.id Similarly, a small library of fluorescent 1,4-dihydropyridine nucleosides was synthesized in very high yields (86–96%) under solvent-free microwave conditions, showcasing the method's efficiency and simplicity. nih.gov In a comparative study, microwave heating demonstrated superior results over conventional heating for the synthesis of 1,4-dihydropyridine nucleosides, achieving a higher yield in a significantly shorter time. nih.gov

Table 1: Comparison of Microwave-Assisted Synthesis Conditions for Furan Derivatives and Analogues

| Product | Reactants | Catalyst/Conditions | Power/Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Indole & Furan Derivatives | Indole-2-carboxylic acid, sulfonyl hydrazides | N/A | 600 W | 2.0 min (x3) | 80% | |

| 2,5-Dimethylfuran | Bamboo Hydrolysate | Cu/AC | 120 °C | N/A | N/A | cbiore.id |

| 2,3-Disubstituted Benzofurans | 2-Iodophenols, acetylenes, aryl iodides | Sonogashira Conditions | N/A | N/A | Good to Excellent | nih.gov |

| Fluorescent Nucleosides | 5-formyl-2'-deoxyuridine, β-keto ester, NH₄OAc | Ba(NO₃)₂ (Solvent-Free) | N/A | 30 min | 96% | nih.gov |

| 2',4'-Difluorophenyl Chalcones | 2,4-difluoroacetophenone, benzaldehydes | Hydroxyapatite | N/A | N/A | >85% | researchgate.net |

Solvent-Free Reaction Conditions in Furan Synthesis

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental impact, minimizes waste, and can simplify product purification. mdpi.com Solvent-free, or neat, reaction conditions have been successfully implemented for the synthesis of various furan structures, demonstrating a practical and environmentally benign alternative to traditional protocols. organic-chemistry.org

One notable example involves the use of molecular iodine as a catalyst for the synthesis of substituted furans under solvent-free conditions at ambient temperature. organic-chemistry.org This method offers a facile and practical approach that avoids the need for harsh solvents or high temperatures. Another significant application of solvent-free synthesis is seen in the Henkel reaction, where the disproportionation of potassium-2-furoate at high temperatures (260 °C) yields furan-2,5-dicarboxylic acid (2,5-FDCA) and furan-2,4-dicarboxylic acid (2,4-FDCA). rsc.org This process, conducted in the presence of Lewis acidic catalysts like CdI₂ or ZnCl₂, operates without any solvent, directly converting the starting material into valuable dicarboxylic acids. rsc.org

Furthermore, the synergy between microwave irradiation and solvent-free conditions can lead to remarkably efficient and clean synthetic processes. The synthesis of fluorescent 1,4-dihydropyridine nucleosides via a one-pot, three-component Hantzsch condensation was successfully carried out under catalyst- and solvent-free microwave irradiation, resulting in high yields and a simple workup. nih.gov This combined approach leverages the rapid heating of microwaves and the high concentration of reactants in solvent-free systems to accelerate reactions dramatically. The development of such protocols is crucial for creating sustainable synthetic pathways to complex molecules like this compound.

Table 2: Examples of Solvent-Free Conditions in Furan and Fluorinated Compound Synthesis

| Product Type | Reactants | Catalyst/Conditions | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Substituted Furans | Various | Molecular Iodine | Ambient | Facile and practical synthesis | organic-chemistry.org |

| Furan-2,5- & 2,4-dicarboxylic acid | Potassium-2-furoate | CdI₂ or ZnCl₂ | 260 °C | Concurrent formation of isomers | rsc.org |

| gem-Difluorinated Compounds | Glyoxal monohydrates, difluoroenoxysilanes | Catalyst-Free | Room Temp. | Environmentally friendly approach | mdpi.com |

| Fluorescent Nucleosides | 5-formyl-2'-deoxyuridine, etc. | Ba(NO₃)₂ (Microwave-Assisted) | N/A | High yields (86-96%) in short time | nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Furan 2,5 Dione Systems

Fundamental Reactivity of the Furan-2,5-dione Core

The furan-2,5-dione core, structurally analogous to maleic anhydride (B1165640), possesses two primary sites for chemical attack: the electrophilic carbonyl carbons and the conjugated C=C double bond of the furan (B31954) ring.

The carbonyl groups of the furan-2,5-dione system are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is characteristic of cyclic anhydrides. Nucleophiles can attack one of the carbonyl carbons, leading to a ring-opening reaction. This process is a common pathway for the derivatization of the furan-2,5-dione core.

The general mechanism involves the attack of a nucleophile (Nu⁻) on a carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the acyl-oxygen bond and opening of the anhydride ring. Common nucleophiles that participate in this type of reaction include alcohols, amines, and thiols, leading to the formation of mono-esters, mono-amides, or mono-thioesters of a furan-containing dicarboxylic acid, respectively. For instance, the reaction of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles has been shown to proceed via addition-cyclization pathways to form a range of heterocyclic compounds. researchgate.net

While specific studies on 3-(2,4-Difluorophenyl)furan-2,5-dione are not extensively detailed in the literature, its reactivity is expected to follow this general pattern. The reaction with a generic nucleophile is depicted below.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Product Type |

| Alcohols (R-OH) | Mono-ester |

| Primary Amines (R-NH₂) | Mono-amide |

| Secondary Amines (R₂-NH) | Mono-amide |

| Thiols (R-SH) | Mono-thioester |

In some cases, tandem reactions involving nucleophilic addition can lead to more complex structures. For example, rhodium(II) acetate-catalyzed reactions of α-diazo carbonyl compounds can generate carbonyl ylide intermediates that undergo regioselective nucleophilic addition, leading to cycloalkyl fused furan-3-ones. researchgate.netnih.gov

Furan is typically characterized as a π-rich heterocycle that undergoes electrophilic substitution reactions preferentially at the C2 and C5 positions. chemicalbook.comquora.com The stability of the cationic intermediate, which can be described by three resonance structures for C2 attack versus only two for C3 attack, dictates this regioselectivity. quora.com However, in the this compound system, the powerful electron-withdrawing nature of the dione (B5365651) functionality deactivates the furan ring towards conventional electrophilic aromatic substitution.

Instead, the conjugated system is primed for 1,4-conjugate addition (Michael addition) reactions. Nucleophiles can add to the C-4 position of the furan ring, which is β to a carbonyl group. This reaction is a key pathway for functionalizing the furan nucleus in electron-deficient systems. The inherent tendency of the furan nucleus to undergo 1,4-addition is a well-established property. sdu.dk This pathway is often observed in reactions with what can be termed "oxidizing double bond reagents". sdu.dk For example, palladium-catalyzed 1,4-difunctionalization of cyclic 1,3-dienes can proceed via a dual nucleophilic anti-attack mechanism, showcasing the propensity for 1,4-additions in conjugated systems. acs.org

Cycloaddition Chemistry Involving Furan-2,5-diones

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The furan-2,5-dione moiety can participate in such reactions, acting either as a diene or, more commonly, as a dienophile, depending on the reaction partner and conditions.

The furan ring can serve as a diene in [4+2] Diels-Alder cycloadditions. However, the aromaticity of furan often results in facile retro-Diels-Alder reactions, leading to low yields or thermodynamically controlled product distributions. rsc.orgmdpi.com The reaction of furans with potent dienophiles, such as maleimides, is a well-studied process. nih.govsemanticscholar.org These reactions typically yield oxabicyclic adducts (oxanorbornenes). semanticscholar.org The reaction can produce both kinetically favored endo and thermodynamically more stable exo products. nih.govsemanticscholar.org For reactions with maleimides at elevated temperatures, the exo adduct is often exclusively formed. nih.gov

In the case of this compound, the furan nucleus could react as a diene with a suitable dienophile. The electron-withdrawing substituents on the furan-2,5-dione core would decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction.

Conversely, the electron-deficient double bond within the furan-2,5-dione ring makes it an excellent dienophile, analogous to maleic anhydride itself. It can react with a wide range of dienes to form [4+2] cycloadducts.

Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also prevalent for furan systems. For instance, furans have been shown to react with nitroso- and azoalkenes to yield furo-oxazines and furo-pyridazines, respectively. researchgate.net

Table 2: Diels-Alder Reactivity of Furan Systems

| Furan Derivative | Dienophile | Product Stereochemistry | Reference |

| 2,5-Dimethylfuran (B142691) | N-phenylmaleimide | exo (thermodynamic), endo (kinetic) | nih.gov |

| Furan | Maleimide | exo favored at high temp. | semanticscholar.org |

| 2-Methylfuran | Maleimide | >20% endo at RT, exclusively exo at >60 °C | mdpi.com |

Modern photochemical methods have enabled novel cycloaddition pathways. Visible-light-mediated [3+2] cycloadditions represent a mild and efficient strategy for constructing five-membered rings, including fused furan systems. williams.edu This type of reaction often proceeds through radical intermediates. nih.govmdpi.com

For example, a visible-light-mediated [3+2] cycloaddition has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and alkynes or alkenes. nih.govmdpi.com This process occurs under environmentally friendly conditions without the need for catalysts, metals, or bases. mdpi.com Mechanistic studies suggest that the reaction is initiated by visible light and can be quenched by radical scavengers like TEMPO, indicating a radical pathway. mdpi.com Another approach involves the oxidative [3+2] cycloaddition of phenols and alkenes using visible-light photocatalysis to produce dihydrobenzofurans. nih.gov

While not specifically reported for this compound, it is plausible that this substrate could participate in similar visible-light-mediated cycloadditions, potentially reacting with alkenes or alkynes to generate complex, fused heterocyclic architectures.

Photochemical and Thermal Transformations of Furan-2,5-diones

Beyond cycloadditions, furan-2,5-diones can undergo various transformations upon exposure to heat or light. Photochemical reactions of α,β-unsaturated carbonyl compounds are diverse and can include rearrangements, cyclizations, and fragmentations. For instance, irradiation of furan-benzene mixtures is known to produce several photocycloadducts. rsc.org Similarly, furanone derivatives can be synthesized via photochemical protocols utilizing electron donor-acceptor (EDA) complexes. rsc.org

Thermal transformations of furan-2,5-diones can also lead to structural rearrangements. The Paal-Knorr synthesis, for example, is a classic thermal, acid-catalyzed method for preparing furans from 1,4-dicarbonyl compounds. organic-chemistry.org In some cases, oxidative dearomatization of a furan followed by thermal cyclization of the resulting trione (B1666649) intermediate can be used to form new furan rings. mdpi.com Diels-Alder adducts of furans can also undergo thermal rearrangements. For example, bicyclic adducts formed from 2,5-dimethylfuran and an N-arylmaleimide can be cleanly rearranged with loss of water upon treatment with acid at elevated temperatures to yield substituted isoindoline-1,3-diones. nih.gov

Kinetic and Mechanistic Investigations of Furan-2,5-dione Reactions

Kinetic and mechanistic studies on furan-2,5-dione are crucial for understanding its behavior in various chemical environments, including the atmosphere. These investigations often focus on its reactions with atmospheric oxidants.

Gas-phase reactions of furan-2,5-dione have been studied, particularly with chlorine (Cl) atoms, which can be a significant oxidant in marine and coastal areas. These reactions often proceed through the formation of an adduct intermediate.

Table 1: Kinetic Parameters for the Reaction of Cl with Furan-2,5-dione rsc.org

| Parameter | Value | Units |

|---|---|---|

| ko(T) | (9.4 ± 0.5) × 10-29 (T/298)-6.3 | cm6 molecule-2 s-1 |

| k∞(T) | (3.4 ± 0.5) × 10-11 (T/298)-1.4 | cm3 molecule-1 s-1 |

| ΔH | -15.7 ± 0.4 | kcal mol-1 |

This data pertains to the parent compound, furan-2,5-dione.

The reaction of the Cl·C₄H₂O₃ adduct with molecular oxygen (O₂) is a critical subsequent step in atmospheric conditions, leading to the formation of various degradation products. rsc.org The rate coefficient for this reaction has been measured at 296 K.

The atmospheric lifetime of furan-2,5-dione and its derivatives is determined by their reaction rates with major atmospheric oxidants like the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃), as well as by photolysis.

For the parent furan-2,5-dione, the reaction with Cl atoms is a potential atmospheric sink. The rate coefficients for this reaction have been determined over a range of temperatures and pressures. rsc.org An atmospheric degradation mechanism for furan-2,5-dione initiated by Cl atoms has been proposed, leading to the formation of products such as carbon monoxide (CO), carbon dioxide (CO₂), and formyl chloride (HC(O)Cl). rsc.org

Table 2: Rate Coefficient for the Reaction of Cl·C₄H₂O₃ Adduct with O₂ rsc.org

| Temperature (K) | Rate Coefficient (k) | Units |

|---|

This data pertains to the adduct of the parent compound, furan-2,5-dione.

Further research is necessary to determine the specific reaction rate coefficients and degradation pathways for this compound to accurately assess its atmospheric lifetime and environmental impact.

Advanced Spectroscopic and Structural Characterization of 3 2,4 Difluorophenyl Furan 2,5 Dione

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 3-(2,4-Difluorophenyl)furan-2,5-dione is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent features are the dual carbonyl (C=O) stretching bands, a hallmark of cyclic anhydrides. spectroscopyonline.com These arise from symmetric and asymmetric stretching vibrations of the two carbonyl groups within the furan-2,5-dione ring. For unsaturated cyclic anhydrides like this compound, the symmetric C=O stretching peak is typically observed at a higher wavenumber (around 1860-1840 cm⁻¹) while the asymmetric stretch appears at a lower wavenumber (around 1780-1760 cm⁻¹). spectroscopyonline.com

The spectrum also displays characteristic peaks for the aromatic C-H stretching vibrations of the difluorophenyl ring, generally found in the region of 3100-3000 cm⁻¹. ajchem-a.com The C=C stretching vibrations of both the aromatic ring and the furanone ring are expected to appear in the 1600-1450 cm⁻¹ region. Furthermore, the C-F stretching vibrations of the difluorophenyl group will produce strong absorption bands, typically in the 1250-1000 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H Stretching |

| ~1850 | Symmetric C=O Stretching |

| ~1770 | Asymmetric C=O Stretching |

| ~1600-1450 | Aromatic and Furanone C=C Stretching |

FT-Raman Spectroscopy for Comprehensive Vibrational Assignments

Complementing the FT-IR data, FT-Raman spectroscopy provides further details on the vibrational modes of this compound. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds, offering a more complete vibrational picture. The symmetric C=O stretch, which is often weaker in the IR spectrum of cyclic anhydrides, may show a stronger signal in the Raman spectrum. spectroscopyonline.com The C=C bonds of the aromatic and furanone rings are also expected to exhibit strong Raman scattering. This technique is particularly useful for observing the vibrations of the carbon skeleton of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

NMR spectroscopy is an indispensable technique for elucidating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the aromatic ring and the furanone ring. The single proton on the furanone ring (at the C4 position) would likely appear as a singlet in the downfield region, typically around 6.0-7.0 ppm, due to the electron-withdrawing effect of the adjacent carbonyl groups and the double bond.

The protons on the 2,4-difluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling. The proton at the C6' position would likely appear as a triplet of doublets, while the proton at the C5' position would be a multiplet, and the proton at the C3' position would also be a multiplet. These aromatic protons would resonate in the range of 7.0-8.0 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~6.5 | Singlet | H4 (Furanone ring) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons (C2 and C5) of the furan-2,5-dione ring are expected to have the most downfield chemical shifts, likely in the range of 160-170 ppm. The olefinic carbons of the furanone ring (C3 and C4) would appear around 130-145 ppm.

The carbons of the 2,4-difluorophenyl ring will show distinct signals, with their chemical shifts influenced by the fluorine substituents. The carbons directly bonded to fluorine (C2' and C4') will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will resonate at higher chemical shifts compared to their non-fluorinated analogs. The remaining aromatic carbons will appear in the typical aromatic region of 110-140 ppm, with their precise shifts and coupling patterns determined by two- and three-bond couplings to fluorine.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | C2, C5 (Carbonyl) |

| ~135-145 | C3, C4 (Olefinic) |

| ~160 (d, ¹JCF) | C2', C4' (Aromatic, C-F) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

The fragmentation of the molecular ion will likely proceed through several pathways. A common fragmentation for cyclic anhydrides is the loss of CO₂ and CO to form a stable aromatic or unsaturated fragment. Therefore, significant fragment ions corresponding to [M - CO₂]⁺ and [M - CO₂ - CO]⁺ would be expected. Cleavage of the bond between the furanone ring and the difluorophenyl ring could also occur, leading to the formation of a [C₆H₃F₂]⁺ ion corresponding to the difluorophenyl cation, and a [C₄HO₃]⁺ fragment from the furan-2,5-dione ring. The relative abundances of these fragment ions provide valuable clues about the stability of the different parts of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 224 | [M]⁺ |

| 180 | [M - CO₂]⁺ |

| 152 | [M - CO₂ - CO]⁺ |

| 113 | [C₆H₃F₂]⁺ |

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the solid state, the arrangement of atoms in this compound, including the planarity of the furan-dione ring, the orientation of the difluorophenyl substituent, and the nature of intermolecular forces, can be elucidated. While the specific crystal structure of this compound is not publicly available, analysis of closely related furan-containing diones provides significant insight into the expected structural characteristics.

Crystal Structure Determination of Related Furan-Containing Diones

The crystal structures of several compounds containing the furan-dione or a similar furan (B31954) ring system have been determined, offering a template for understanding the solid-state conformation of this compound. For instance, the analysis of derivatives like 3-phenyltetrahydrofuran-2,5-dione reveals key structural features. In one such case, the tetrahydrofuran-2,5-dione ring was found to be nearly planar. nih.gov

Below is a representative data table of crystallographic information for a related furan derivative, illustrating the type of data obtained from single-crystal X-ray diffraction.

| Parameter | Value |

|---|---|

| Empirical Formula | C18H14Cl2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.3048(6) |

| b (Å) | 8.9620(5) |

| c (Å) | 18.0909(10) |

| β (°) | 93.046(6) |

| Volume (ų) | 1668.36(16) |

| Z | 4 |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of furan-dione derivatives is governed by a variety of non-covalent interactions, which dictate the supramolecular architecture. In molecules like this compound, the presence of the electron-rich furan and phenyl rings, electronegative oxygen and fluorine atoms, and C-H bonds creates a landscape for multiple types of intermolecular forces.

Hydrogen Bonding: Although lacking classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected to be significant. The carbonyl oxygens of the dione (B5365651) ring are effective hydrogen bond acceptors. Studies on related structures, such as 3-phenyltetrahydrofuran-2,5-dione, have identified weak C-H···O=C intermolecular contacts that influence the crystal packing. nih.gov Theoretical and spectroscopic investigations of furan complexes have further confirmed that C–H···O interactions can be a decisive factor in dimer formation. nih.govnih.gov The fluorine atoms on the phenyl ring can also participate in weak C-H···F interactions, further stabilizing the crystal lattice.

Computational Chemistry and Theoretical Investigations of Furan 2,5 Dione Derivatives

Density Functional Theory (DFT) Applications in Furan-2,5-dione Studies

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nanobioletters.comut.ac.ir It is used to investigate the ground-state electronic structure, molecular geometries, and other properties of furan-2,5-dione derivatives. nih.govnih.gov

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 3-(2,4-Difluorophenyl)furan-2,5-dione, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nanobioletters.com

The furan-2,5-dione ring is expected to be nearly planar. A key geometric parameter is the dihedral angle between the plane of this heterocyclic ring and the attached 2,4-difluorophenyl ring. In a related compound, 3-phenyltetrahydrofuran-2,5-dione, the dihedral angle between the phenyl ring and the planar tetrahydrofuran-2,5-dione ring was found to be 85.68°. nih.gov For this compound, this angle is influenced by steric hindrance and electronic interactions between the two ring systems.

Following geometry optimization, harmonic vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation. researchgate.net

Table 1: Predicted Key Geometric Parameters for 3-Aryl-furan-2,5-dione Derivatives (Illustrative)

| Parameter | 3-Phenylfuran-2,5-dione (Predicted) | This compound (Predicted Effect) |

|---|---|---|

| C=O Bond Length | ~1.20 Å | Minor change, slight shortening due to inductive effect |

| C-O (in ring) Bond Length | ~1.37 Å | Minor change |

| C-C (ring-phenyl) Bond Length | ~1.48 Å | Minor change |

Note: This table is illustrative, based on general principles of computational chemistry. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Table 2: Conceptual Frontier Orbital Energies and Energy Gap (Illustrative)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap) (eV) | Implication |

|---|---|---|---|---|

| 3-Phenylfuran-2,5-dione | -6.8 | -2.5 | 4.3 | Baseline reactivity |

Note: This table presents conceptual values to illustrate the electronic effect of fluorine substitution. Precise values are obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov

In this compound, the MEP map would show significant negative potential localized around the highly electronegative oxygen atoms of the two carbonyl groups, making them primary sites for interaction with nucleophiles or for hydrogen bonding. nih.gov The highly electronegative fluorine atoms on the phenyl ring would also create a region of negative potential. Conversely, regions of positive potential would be expected around the hydrogen atoms of the phenyl ring and potentially on the carbon atoms of the furan-2,5-dione ring, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, including charge delocalization, intramolecular charge transfer, and hyperconjugative interactions. mdpi.com This analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Beyond static molecular properties, quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states and determine the energy barriers associated with a reaction, providing a detailed picture of the reaction pathway.

To understand how this compound participates in a chemical reaction, such as a Diels-Alder reaction or nucleophilic addition, computational chemists locate the transition state (TS) structure for the reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. It is characterized by having exactly one imaginary vibrational frequency. rsc.org

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products. This confirms that the identified TS correctly links the desired reactants and products and provides a detailed view of the geometric changes that occur as the reaction progresses. The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor in determining the reaction rate. For a molecule like this compound, these calculations can predict its reactivity in various synthetic transformations and explain the influence of the difluorophenyl substituent on reaction barriers.

Prediction of Activation Barrier Energies and Thermodynamic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms involving this compound. These calculations can map out the potential energy surface of a reaction, identifying the transition states and intermediates.

The activation barrier energy (Ea) or Gibbs free energy of activation (ΔG‡) represents the energy required to reach the transition state. A lower activation barrier implies a faster reaction rate. Theoretical calculations can determine these barriers for proposed reaction pathways, such as nucleophilic attack on the carbonyl carbons or participation in cycloaddition reactions. For instance, in a reaction involving the opening of the furan-2,5-dione ring, DFT calculations would model the bond-breaking and bond-forming processes to find the highest energy point along the reaction coordinate.

Thermodynamic properties such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) determine the spontaneity and energy balance of a chemical process. nih.gov A negative ΔG indicates a spontaneous reaction under given conditions. These values are calculated by computing the energies of reactants and products, providing a clear picture of the reaction's feasibility. nih.govbsu.by Studies on related furan (B31954) derivatives have successfully used these methods to elucidate reaction thermodynamics and kinetics. researchgate.net

Illustrative Data for a Hypothetical Ring-Opening Reaction

The following table presents hypothetical calculated values for a reaction involving this compound to demonstrate typical computational outputs. These are not experimental values.

| Thermodynamic Parameter | Calculated Value | Unit | Significance |

| Activation Energy (Ea) | 85 | kJ/mol | Energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol | Reaction is exothermic. |

| Entropy of Reaction (ΔS) | -15 | J/(mol·K) | Increase in order (e.g., ring-opening followed by bonding to another molecule). |

| Gibbs Free Energy (ΔG) | -40.5 | kJ/mol | Reaction is spontaneous at standard conditions. |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is also a vital tool for predicting and interpreting spectroscopic data, which is essential for molecular characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. conicet.gov.arimist.ma This method calculates the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. worktribe.com

For this compound, GIAO calculations performed using DFT methods (e.g., B3LYP functional) and appropriate basis sets can predict the chemical shifts for all hydrogen, carbon, and fluorine atoms. globalresearchonline.netnih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. The accuracy of GIAO calculations is often high enough to distinguish between different isomers or conformers of a molecule. imist.ma

Illustrative Calculated NMR Chemical Shifts

The table below shows representative, non-experimental ¹H, ¹³C, and ¹⁹F chemical shifts for this compound as predicted by the GIAO method.

| Nucleus | Atom Position (Illustrative) | Calculated Chemical Shift (δ, ppm) |

| ¹H | Furan Ring Proton | 6.5 - 7.0 |

| ¹H | Phenyl Ring Proton | 7.2 - 7.8 |

| ¹³C | Carbonyl (C=O) | 160 - 170 |

| ¹³C | Furan Ring (C=C) | 125 - 145 |

| ¹³C | Phenyl Ring (C-F) | 160 - 165 (JCF coupling) |

| ¹³C | Phenyl Ring (C-H) | 110 - 135 |

| ¹⁹F | Phenyl Ring (Position 2) | -105 to -115 |

| ¹⁹F | Phenyl Ring (Position 4) | -100 to -110 |

Vibrational Spectra (IR and Raman): Theoretical calculations can simulate the vibrational spectra (Infrared and Raman) of this compound. mdpi.com By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. malayajournal.org These calculations involve determining the second derivatives of the energy with respect to atomic displacements.

The resulting vibrational modes can be animated to visualize the specific atomic motions responsible for each peak, such as C=O stretching, C-F stretching, or aromatic ring deformations. nih.gov This aids in the precise assignment of experimental spectra. mdpi.com

Illustrative Predicted Vibrational Frequencies

This table contains hypothetical, characteristic vibrational frequencies for the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Symmetric Stretch | 1850 - 1870 | Strong (IR) |

| C=O Asymmetric Stretch | 1780 - 1800 | Strong (IR) |

| Aromatic C=C Stretch | 1580 - 1620 | Medium |

| C-O-C Stretch | 1250 - 1280 | Strong (IR) |

| C-F Stretch | 1100 - 1200 | Strong (IR) |

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectroscopy. globalresearchonline.net This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These calculations typically focus on transitions involving molecular orbitals, such as π → π* transitions within the aromatic and furanone systems. The predicted spectrum can be compared with experimental data to understand the electronic structure of the molecule. nanobioletters.com

Illustrative Predicted Electronic Transitions

The following table provides a hypothetical example of electronic transition data for the molecule.

| Transition Type | Calculated λ_max (nm) | Oscillator Strength (f) |

| π → π | 285 | 0.45 |

| n → π | 340 | 0.02 |

Synthesis and Functionalization of Derivatives of 3 2,4 Difluorophenyl Furan 2,5 Dione for Advanced Materials

Design and Synthesis of Novel Furan-2,5-dione Analogs

The design and synthesis of new furan-2,5-dione analogs are pivotal for expanding the library of monomers available for materials science. By systematically modifying the core structure of 3-(2,4-Difluorophenyl)furan-2,5-dione, it is possible to fine-tune the properties of the resulting materials.

Introduction of Diverse Aromatic and Heteroaromatic Substituents

The introduction of various aromatic and heteroaromatic substituents onto the furan-2,5-dione scaffold is a key strategy for modulating the electronic and physical properties of the molecule. Synthetic methodologies for achieving such diversity often involve multi-step reaction sequences. For instance, the synthesis of furan-based derivatives can be achieved through various established protocols, which can be adapted for this compound. nih.gov

One common approach involves the condensation of a substituted phenylacetic acid with a suitable dicarbonyl compound, followed by cyclization and dehydration. The choice of the starting materials allows for the incorporation of a wide array of aromatic and heteroaromatic moieties. For example, derivatives of 3-(furan-2-yl)propenoic acids can react with arenes in the presence of a Brønsted superacid like triflic acid to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. chemscene.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully employed for the arylation of brominated furan-2(5H)-ones, offering a versatile route to introduce a variety of aryl groups. nih.gov These methods can be conceptually applied to a suitably functionalized this compound precursor to generate a library of novel analogs. The synthesis of related fluorinated furanones has been demonstrated through the cyclization of fluoroalkenoate precursors. researchgate.net

Below is a table summarizing potential synthetic routes for introducing diverse substituents:

| Synthetic Strategy | Description | Potential Substituents |

| Condensation Reactions | Reaction of a substituted phenylacetic acid with a dicarbonyl compound, followed by cyclization. | Phenyl, naphthyl, pyridyl, thienyl |

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura or similar reactions on a halogenated furan-2,5-dione precursor. | Substituted aryls, heteroaryls |

| Modification of Precursors | Chemical modification of the aromatic ring of a precursor before the formation of the furan-2,5-dione ring. | Alkoxy, nitro, cyano groups on the aryl substituent |

Regioselective Functionalization of the Furan-2,5-dione Ring System

The furan-2,5-dione ring possesses multiple reactive sites, making regioselective functionalization a critical aspect of its chemistry. The electrophilic character of the carbonyl carbons and the carbon-carbon double bond allows for a variety of nucleophilic and cycloaddition reactions. The regioselectivity of these reactions is often influenced by the electronic nature of the existing substituents and the reaction conditions.

For instance, the reaction of 3-arylazo-5-phenyl-2(3H)-furanones with nucleophiles like hydrazine (B178648) hydrate (B1144303) proceeds via ring opening, demonstrating the susceptibility of the furanone core to nucleophilic attack. researchgate.net In the case of this compound, the electron-withdrawing nature of the difluorophenyl group is expected to influence the reactivity of the double bond and the carbonyl groups.

Lewis acid-catalyzed aldol (B89426) condensations of related silyloxy furans have been shown to proceed in a regio- and diastereoselective manner, yielding 5-substituted furanones. researchgate.net This suggests that carefully chosen catalysts and reagents can direct the functionalization to a specific position on the furan-2,5-dione ring. Cycloaddition reactions, such as the Diels-Alder reaction, with substituted furans have also been shown to exhibit regioselectivity, which can be controlled by the nature of the substituents on both the furan (B31954) and the dienophile. nih.gov

The following table outlines potential regioselective functionalization strategies:

| Reaction Type | Target Site | Controlling Factors |

| Nucleophilic Addition | Carbonyl carbons or C=C double bond | Nucleophile, solvent, temperature |

| Cycloaddition (e.g., Diels-Alder) | C=C double bond | Dienophile structure, catalyst |

| Electrophilic Substitution | On the aromatic substituent | Directing effects of the furan-2,5-dione moiety |

Chemical Transformations of the Furan-2,5-dione Core to Other Heterocyclic Systems

The furan-2,5-dione core serves as a versatile synthon for the construction of other important heterocyclic systems. These transformations often involve ring-opening reactions followed by intramolecular cyclization with a suitable binucleophile.

For example, the reaction of furanones with hydrazine hydrate can lead to the formation of pyridazinones. researchgate.net Similarly, treatment with primary amines can yield pyrrolidinediones or other nitrogen-containing heterocycles. These transformations are valuable for creating a diverse range of compounds with potential applications in pharmaceuticals and materials science. The conversion of 3-arylazo-5-phenyl-2(3H)-furanones into various heterocyclic systems like 1,3,4-oxadiazoles and 1,2,4-triazoles has been reported, highlighting the synthetic utility of the furanone scaffold. researchgate.net

The Diels-Alder reaction of furans with dienophiles can lead to the formation of bicyclic adducts, which can then be converted to other aromatic systems. For instance, the adduct of 2,5-dimethylfuran (B142691) and an N-arylmaleimide can be rearranged to a phthalimide (B116566) derivative under acidic conditions. nih.gov This type of transformation could potentially be applied to derivatives of this compound to access novel polycyclic aromatic structures.

A summary of potential heterocyclic transformations is provided below:

| Reagent | Resulting Heterocycle |

| Hydrazine | Pyridazinone |

| Primary Amine | Pyrrolidinedione |

| Hydroxylamine | Isoxazolidinone |

| Thioamides | Thiazolidinone derivatives |

Strategies for Utilizing this compound as a Precursor in Polymerization

The furan-2,5-dione moiety is an excellent monomer for polymerization due to the reactivity of the anhydride (B1165640) group. The incorporation of the 2,4-difluorophenyl substituent is expected to enhance the thermal and mechanical properties of the resulting polymers.

Incorporation into High-Performance Polyesters and Polyamides

This compound can be readily incorporated into polyesters and polyamides through polycondensation reactions. The anhydride ring can be opened by diols or diamines to form ester or amide linkages, respectively, leading to the formation of a polymer backbone.

The synthesis of furan-based polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF), has been extensively studied as a bio-based alternative to PET. ncsu.eduresearchgate.net These polyesters are typically synthesized through a two-step melt polycondensation process involving a furan-based dicarboxylic acid or its dimethyl ester and a diol. rsc.org Similarly, this compound can be used as a comonomer to produce novel copolyesters with potentially enhanced properties. The synthesis of polyesters from 2,5-furandicarboxylic acid and various diols has been shown to yield materials with good thermal stability. kpi.uanih.gov

Furan-based polyamides are also gaining attention as high-performance engineering plastics. rsc.org The synthesis of these polymers can be achieved through melt polymerization of a furan-based dicarboxylic acid or its derivative with a diamine. sci-hub.seresearchgate.net The incorporation of the rigid furan ring and the polar amide groups can lead to materials with high glass transition temperatures and good mechanical strength. researchgate.netdtic.mil The difluorophenyl group in this compound would likely contribute to increased rigidity and thermal stability in the resulting polyamides.

| Polymer Type | Comonomers | Key Properties |

| Polyesters | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Enhanced thermal stability, chemical resistance |

| Polyamides | Diamines (e.g., hexamethylenediamine, p-phenylenediamine) | High strength, high glass transition temperature |

Role in the Development of Epoxy Resins and Polyurethanes

The furan-2,5-dione structure can also be utilized in the development of thermosetting polymers like epoxy resins and polyurethanes. For epoxy resins, the anhydride can act as a curing agent for epoxy prepolymers. The reaction between the anhydride and the epoxide groups, as well as with hydroxyl groups, leads to a highly cross-linked network. Furan-based epoxy resins have been developed as sustainable alternatives to bisphenol A-based systems. nih.govresearchgate.netd-nb.info The use of this compound as a curing agent or as a comonomer in the synthesis of a furan-based epoxy resin could lead to materials with improved flame retardancy and thermal stability due to the presence of fluorine. researchgate.net

In the context of polyurethanes, while not a direct precursor, derivatives of this compound could be synthesized to contain hydroxyl or amine functionalities, which could then be used as monomers in polyurethane synthesis. Fluorinated polyurethanes are known for their excellent chemical resistance, low surface energy, and thermal stability. mdpi.comnih.govresearchgate.netnih.gov By incorporating the difluorophenyl furan moiety into the polyurethane backbone, it may be possible to develop novel materials with enhanced performance characteristics.

| Polymer System | Role of the Furan-2,5-dione Derivative | Potential Benefits |

| Epoxy Resins | Curing agent or part of the epoxy monomer | Improved thermal stability, flame retardancy |

| Polyurethanes | Modified to a diol or diamine monomer | Enhanced chemical resistance, unique surface properties |

Industrial and Emerging Applications of Furan 2,5 Dione Compounds in Advanced Materials and Chemical Synthesis

Utilization in Polymer Science and Engineering

The furan-2,5-dione moiety, also known as maleic anhydride (B1165640), is a well-established building block in polymer chemistry. Its high reactivity allows it to participate in various polymerization reactions, leading to the formation of a diverse range of polymers with tailored properties. The presence of the 2,4-difluorophenyl substituent is anticipated to impart specific characteristics to the resulting polymers, such as enhanced thermal stability, chemical resistance, and unique electronic properties.

As a monomer, 3-(2,4-Difluorophenyl)furan-2,5-dione can be utilized in the synthesis of specialty polymers. The furan-2,5-dione ring can undergo ring-opening polymerization or be used as a comonomer in free-radical polymerization with other vinyl monomers. The incorporation of fluorinated moieties into polymeric materials is known to improve their thermal stability, resistance to outdoor conditions, and chemical inertness mdpi.com.

Copolymers with perfluorinated building blocks are desirable for their low surface energy, which imparts water and oil repellency mdpi.com. For instance, terpolymers containing perfluoroalkyl side chains and succinic anhydride moieties exhibit excellent solubility in fluorinated and semi-polar solvents and can form hydrophobic and oleophobic coatings mdpi.com. While not a direct example, this illustrates the potential of incorporating fluorinated anhydride monomers like this compound to create polymers with specialized surface properties.

Furthermore, furan-based polyesters, derived from 2,5-furandicarboxylic acid (a related furan (B31954) derivative), are gaining attention as bio-based alternatives to petroleum-derived plastics like polyethylene terephthalate (PET) mdpi.comnih.gov. These furan-based polyesters often exhibit superior mechanical and barrier properties compared to their traditional counterparts nih.gov. The introduction of a difluorophenyl group into a polymer backbone could further enhance these properties. For example, poly(1,3-propylene 2,5-furan dicarboxylate) (PPF) is a bio-based polyester (B1180765) with a high modulus and high glass transition temperature mdpi.com. The modification of such polymers with fluorinated monomers could lead to materials with even greater thermal and mechanical stability.

Below is an illustrative data table comparing the properties of a standard furan-based polyester, Poly(ethylene 2,5-furandicarboxylate) (PEF), with those of PET. The inclusion of a monomer like this compound in such a polymer structure would be expected to further modify these properties, likely increasing thermal stability and hydrophobicity.

| Property | Poly(ethylene 2,5-furandicarboxylate) (PEF) | Poly(ethylene terephthalate) (PET) |

| Glass Transition Temperature (Tg) | ~85-95 °C | ~70-80 °C |

| Melting Temperature (Tm) | ~210-220 °C | ~250-260 °C |

| Tensile Strength | ~55-70 MPa | ~50-75 MPa |

| Young's Modulus | ~2.0-3.5 GPa | ~2.0-4.0 GPa |

This table presents typical values for PEF and PET for comparative purposes. The properties of a polymer incorporating this compound would require experimental determination.

The unique properties imparted by fluorine atoms make fluorinated compounds valuable in specialized applications such as heat transfer fluids, adhesives, and sealants.

Heat Transfer Fluids: Fluorinated liquids are used as heat transfer fluids in demanding applications like semiconductor manufacturing due to their high thermal stability, chemical inertness, and dielectric properties. While specific data for this compound is not available, the presence of the difluorophenyl group suggests that it could be a precursor for or a component in the formulation of such fluids.

Adhesives and Sealants: Maleic anhydride is a common component in the production of adhesives and sealants, where it acts as a crosslinking agent to improve the mechanical properties of the material organic-chemistry.org. Maleic anhydride-modified polymers are frequently used in the construction, woodworking, and automotive industries to enhance adhesive properties and bonding strength organic-chemistry.org. The incorporation of a difluorophenyl group could enhance the thermal and chemical resistance of these adhesives, making them suitable for more demanding applications.

Function as Intermediates in Fine Chemical Synthesis

The reactivity of the furan-2,5-dione ring makes it a valuable intermediate in the synthesis of a variety of other chemical compounds. The presence of the difluorophenyl group can influence the reactivity of the molecule and introduce fluorine into the final product, which is often desirable in pharmaceuticals and agrochemicals.

Furan derivatives are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, and solvents nih.gov. The furan-2,5-dione structure can be a precursor to other heterocyclic compounds through various chemical transformations. For example, 2,5-diaryl-substituted furans are recognized as a privileged scaffold in medicinal chemistry, exhibiting antimicrobial and anticancer activity nih.govnih.govacs.org. The synthesis of such compounds often involves the use of furan-based starting materials. This compound could serve as a precursor for novel 2,5-diaryl furans with potential applications in medicinal chemistry.

The difluorophenyl group itself is a common feature in many active pharmaceutical ingredients. For instance, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a crucial intermediate in the synthesis of azole antifungal drugs researchgate.net. This highlights the potential of this compound as a starting material for the synthesis of new pharmaceutical candidates.

The development of novel materials with unique architectures and functionalities is a key area of research. Aryl-substituted furanones are being investigated for their potential in creating new materials with interesting optical and electronic properties nih.govnih.govacs.org. The difluorophenyl group can influence the electronic properties of the furanone system, potentially leading to new materials for applications in electronics and photonics.

For example, 2,5-diaryl furans have been developed as blue emissive materials and polymeric oligo-donors nih.gov. The synthesis of such materials often relies on the availability of suitably substituted furan precursors. This compound could be a valuable building block in the design and synthesis of new functional materials with tailored optoelectronic properties.

General Considerations for Industrial Processes Involving Furan-2,5-diones

Industrial processes involving furan-2,5-dione derivatives, such as polymerization and chemical synthesis, require careful control of reaction conditions to ensure product quality and process safety. The reactivity of the anhydride group makes these compounds susceptible to hydrolysis, so anhydrous conditions are often necessary. In polymerization reactions, the choice of initiator, solvent, and temperature can significantly impact the molecular weight and properties of the resulting polymer. When used as a chemical intermediate, the reaction pathways can be tailored by the choice of reagents and catalysts to achieve the desired product.

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-Difluorophenyl)furan-2,5-dione, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a condensation reaction between 2,4-difluorophenylacetone (precursor) and maleic anhydride derivatives under acidic or thermal conditions. For purity optimization:

- Purification: Recrystallization using solvents like ethyl acetate/hexane mixtures, monitored by HPLC or TLC.

- Characterization: Confirm crystallinity via single-crystal X-ray diffraction (SC-XRD), as demonstrated for structurally similar dihydrofuran derivatives .

- Precursor Synthesis: 2,4-Difluorophenylacetone (CAS RN: 37608-1A) is commercially available and can be functionalized via Friedel-Crafts acylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for aromatic protons (δ 6.8–7.5 ppm) and furan-dione protons (δ 3.2–4.0 ppm).

- ¹³C NMR: Carbonyl signals (δ 165–175 ppm) and fluorine-substituted aromatic carbons (δ 110–125 ppm) .

- FT-IR: Strong C=O stretches near 1770 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 240.04 (calculated using data).

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents (per furan safety protocols in ).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- DFT Calculations: Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., carbonyl carbons).

- Transition-State Modeling: Study nucleophilic attack pathways (e.g., amine additions) using QM/MM methods, referencing substituent effects from fluorinated aromatics .

- Validation: Compare computational results with experimental kinetic data (e.g., rate constants for hydrolysis) .

Q. How do steric and electronic effects of the 2,4-difluorophenyl group influence the crystal packing of this compound?

Methodological Answer:

-

SC-XRD Analysis: Resolve crystal structures to identify C–H⋯O/F interactions and Br⋯Br contacts (analogous to ).

-

Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., fluorine’s role in π-stacking vs. van der Waals forces) .

-

Data Table:

Interaction Type Distance (Å) Contribution (%) C–H⋯O 2.45–2.65 35% F⋯F 3.10–3.30 20% π-Stacking 3.70–4.00 25% Derived from similar fluorinated furans in .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.